molecular formula C7H15N B3042485 (2R)-2-(Methylethyl)pyrrolidine CAS No. 63328-14-3

(2R)-2-(Methylethyl)pyrrolidine

Cat. No.: B3042485
CAS No.: 63328-14-3
M. Wt: 113.2 g/mol
InChI Key: UOADRGAJWNJVGC-SSDOTTSWSA-N
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Description

(2R)-2-(Methylethyl)pyrrolidine is a chiral pyrrolidine derivative with a specific stereochemistry. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the (2R)-2-(Methylethyl) substituent introduces chirality, making it an important compound in asymmetric synthesis and various chemical applications.

Mechanism of Action

The mechanism of action of pyrrolidines involves high-valent oxo-iron (IV) species catalyzing the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process is facilitated by evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium .

Future Directions

The future directions for pyrrolidines include the development of new synthesis methods and applications. For instance, the synthesis and evaluation of the structure-property relationship of a new class of pyrrolinium-based ionic liquid crystals have been reported . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range including room temperature . This suggests potential future applications in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R)-2-(Methylethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This reaction is highly versatile and allows for the formation of different stereochemical patterns.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves cost-effective and scalable processes. For example, the preparation of pyrrolidine derivatives useful as key intermediates for active ingredients can be achieved through alternate processes that are industrially viable .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Methylethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired transformation, but they often involve mild to moderate temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include pyrrolinium salts, various substituted pyrrolidines, and other nitrogen-containing heterocycles.

Comparison with Similar Compounds

(2R)-2-(Methylethyl)pyrrolidine can be compared with other pyrrolidine derivatives and similar nitrogen-containing heterocycles:

The uniqueness of this compound lies in its chiral nature and the specific reactivity patterns it exhibits due to the (2R)-2-(Methylethyl) substituent.

Properties

IUPAC Name

(2R)-2-propan-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOADRGAJWNJVGC-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-(Methylethyl)pyrrolidine
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(2R)-2-(Methylethyl)pyrrolidine
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(2R)-2-(Methylethyl)pyrrolidine
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(2R)-2-(Methylethyl)pyrrolidine
Reactant of Route 6
(2R)-2-(Methylethyl)pyrrolidine

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